Trisuccin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

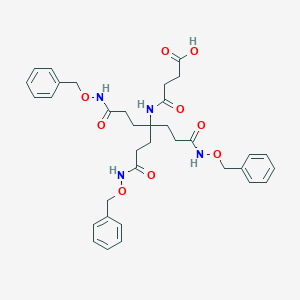

Trisuccin, also known as this compound, is a useful research compound. Its molecular formula is C35H42N4O9 and its molecular weight is 662.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiolabeling of Monoclonal Antibodies

One of the primary applications of trisuccin is in the radiolabeling of monoclonal antibodies (mAbs) for targeted radioimmunotherapy. This approach is particularly significant in the treatment of cancers such as non-Hodgkin's lymphoma.

Case Study: this compound-HuCC49 Conjugates

A biodistribution study demonstrated that this compound can effectively serve as a reagent for the postconjugation radiolabeling of antibodies with rhenium isotopes. The study indicated that this compound facilitates the formation of stable conjugates that can be radiolabeled with rhenium-188, enhancing the targeting capability of therapeutic agents .

Chelation Properties

This compound exhibits strong chelation properties, making it suitable for binding metal ions in various applications. This characteristic is particularly useful in developing bifunctional chelators (BFCs) for radiopharmaceuticals.

Application in Targeted Therapy

The use of this compound as a BFC allows for the selective delivery of radionuclides to tumor sites, minimizing damage to surrounding healthy tissues. This targeted approach aligns with the "Magic Bullet" concept, where therapeutic agents are directed specifically at cancer cells .

| Property | Description |

|---|---|

| Chelation Strength | Strong binding affinity for metal ions, facilitating stable complex formation with radionuclides. |

| Targeting Efficiency | Enhances specificity of radiopharmaceuticals, reducing off-target effects during cancer treatment. |

Potential in Drug Development

This compound's unique chemical structure positions it as a promising candidate in drug development, particularly for creating new therapeutic agents that require metal ion coordination.

Research Insights

Recent studies have explored the potential of this compound in synthesizing novel drug candidates that leverage its chelation abilities to improve pharmacokinetics and therapeutic efficacy. The ability to modify its structure further enhances its versatility in medicinal chemistry applications .

Future Directions and Conclusion

The ongoing research into this compound highlights its multifaceted applications across various domains, especially in targeted therapies and drug development. As studies continue to validate its efficacy and safety, this compound may play a pivotal role in advancing therapeutic strategies against complex diseases like cancer.

Eigenschaften

CAS-Nummer |

147219-26-9 |

|---|---|

Molekularformel |

C35H42N4O9 |

Molekulargewicht |

662.7 g/mol |

IUPAC-Name |

4-[[1,7-dioxo-4-[3-oxo-3-(phenylmethoxyamino)propyl]-1,7-bis(phenylmethoxyamino)heptan-4-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H42N4O9/c40-30(16-17-34(44)45)36-35(21-18-31(41)37-46-24-27-10-4-1-5-11-27,22-19-32(42)38-47-25-28-12-6-2-7-13-28)23-20-33(43)39-48-26-29-14-8-3-9-15-29/h1-15H,16-26H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45) |

InChI-Schlüssel |

BFVFOJHFCINJSJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CONC(=O)CCC(CCC(=O)NOCC2=CC=CC=C2)(CCC(=O)NOCC3=CC=CC=C3)NC(=O)CCC(=O)O |

Key on ui other cas no. |

147219-26-9 |

Synonyme |

N-(tris(2-((N-(benzyloxy)amino)carbonyl)ethyl)methyl)succinamic acid trisuccin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.